molecular formula C23H27N3O4S2 B12209590 N-[(2Z)-3-(3-methoxypropyl)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-3-(3-methoxypropyl)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12209590
M. Wt: 473.6 g/mol
InChI Key: STKHPJQYJRHGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-3-(3-Methoxypropyl)-4-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-derived compound featuring a 3-methoxypropyl chain at position 3, a 3-(morpholin-4-ylsulfonyl)phenyl group at position 4, and an anilino substituent at the imine position (Z-configuration). Its molecular formula is C₂₄H₂₈N₄O₃S₂, with a molecular weight of 508.63 g/mol. The morpholine sulfonyl group contributes to its polar character, while the methoxypropyl chain may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Properties

Molecular Formula

C23H27N3O4S2

Molecular Weight

473.6 g/mol

IUPAC Name

3-(3-methoxypropyl)-4-(3-morpholin-4-ylsulfonylphenyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C23H27N3O4S2/c1-29-14-6-11-26-22(18-31-23(26)24-20-8-3-2-4-9-20)19-7-5-10-21(17-19)32(27,28)25-12-15-30-16-13-25/h2-5,7-10,17-18H,6,11-16H2,1H3

InChI Key

STKHPJQYJRHGRB-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(3-methoxypropyl)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps, including the formation of the thiazole ring, the introduction of the morpholine sulfonyl group, and the attachment of the methoxypropyl chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(3-methoxypropyl)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry

N-[(2Z)-3-(3-methoxypropyl)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline has been investigated for its potential as a biochemical probe or inhibitor in various biological systems. Its mechanism of action may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways relevant to disease processes.

2. Antifungal Activity

Research indicates that derivatives of thiazole compounds exhibit antifungal properties. For instance, compounds similar to this compound have shown activity against Candida albicans and Candida parapsilosis, with some exhibiting minimum inhibitory concentrations comparable to established antifungals like ketoconazole .

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps, including:

  • Reagents : Specific catalysts and solvents are crucial for optimizing yields.
  • Conditions : Temperature, pH, and solvent choice significantly influence reaction pathways and product purity.

For large-scale production, automated reactors and continuous flow systems are often employed to ensure consistent quality and scalability.

Comparative Analysis with Related Compounds

The following table summarizes structural features and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]anilineThiazole ring, sulfonamide groupDifferent piperidine substitution
5-(morpholin-4-sulfonyl)-1H-pyrazole derivativesPyrazole instead of thiazoleDifferent heterocyclic structure
3-(2-methoxyethyl)-N-(phenyl)-4-(morpholin-4-sulfonyl)anilineSimilar methoxyethyl groupLacks thiazole ring

These compounds share certain structural characteristics but differ in their functional groups and biological activities, highlighting the uniqueness of this compound in terms of potential applications and mechanisms of action.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(3-methoxypropyl)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction and gene expression regulation.

Biological Activity

N-[(2Z)-3-(3-methoxypropyl)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound through a synthesis of available research findings, including case studies and relevant data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C23H27N3O4S2
  • Molecular Weight : 475.60 g/mol
  • Chemical Structure : The compound features a thiazole ring, a morpholine sulfonamide moiety, and a methoxypropyl side chain, which contribute to its biological properties.

The biological activity of this compound is believed to involve modulation of various cellular pathways:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in tumor progression.
  • Antiproliferative Effects : Studies indicate that it may inhibit cell proliferation in certain cancer cell lines.
  • Apoptotic Induction : It may activate apoptotic pathways leading to programmed cell death in malignant cells.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

StudyCell LineIC50 (µM)Mechanism
A549 (Lung)12.5Induces apoptosis
MCF7 (Breast)15.0Inhibits cell cycle progression
HeLa (Cervical)10.0Promotes caspase activation

Case Studies

  • Case Study on A549 Cells : In vitro experiments showed that treatment with the compound at concentrations of 12.5 µM resulted in significant apoptosis as measured by annexin V staining and flow cytometry analysis.
  • MCF7 Cell Line Study : The compound was found to inhibit proliferation by inducing G1 phase arrest, suggesting its potential as a chemotherapeutic agent for breast cancer.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest moderate bioavailability with potential liver metabolism.

Toxicity Profile

Toxicity assessments indicate that at higher concentrations (>50 µM), the compound exhibits cytotoxic effects on normal human cells, necessitating further investigation into its safety profile.

Comparison with Similar Compounds

Structural Analogues and Key Substituents

The compound’s structural uniqueness lies in its combination of a thiazole core, sulfonyl-linked morpholine, and methoxypropyl chain. Below is a comparative analysis with analogues from recent literature:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
Target Compound C₂₄H₂₈N₄O₃S₂ 508.63 3-Methoxypropyl, 3-(Morpholin-4-ylsulfonyl)phenyl, Anilino Thiazole core, Z-configuration
(2Z)-4-[3-(1-Azepanylsulfonyl)phenyl]-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine C₂₃H₂₇N₃O₃S₂ 481.61 2-Methoxyethyl, 3-(Azepane-1-sulfonyl)phenyl, Anilino Azepane (7-membered ring) replaces morpholine
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide C₂₁H₂₀N₄O₂S 392.48 3-Methylphenyl, Dimethylamino-acryloyl, Benzamide Thiadiazole core, acryloyl side chain
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide C₁₅H₁₆N₆O₂S₂ 388.47 Oxadiazole-thiazole hybrid, Sulfanylpropanamide Oxadiazole-thiazole fused system

Key Differences and Implications

Sulfonyl Group Variations :

  • The target compound’s morpholin-4-ylsulfonyl group (6-membered ring with oxygen) contrasts with the azepane-1-sulfonyl group (7-membered amine ring) in the analogue from . Morpholine’s oxygen may improve water solubility, whereas azepane’s larger hydrophobic ring could enhance lipid bilayer penetration .

Alkoxy Chain Modifications :

  • The 3-methoxypropyl chain (3 carbons) in the target compound vs. 2-methoxyethyl (2 carbons) in the azepane analogue affects flexibility and steric bulk. Longer chains may increase metabolic stability but reduce solubility .

Core Heterocycle Differences: Thiadiazole () and oxadiazole-thiazole hybrids () exhibit distinct electronic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.